Ethyl 2,3-dihydroxypropanoate
Overview
Description
Ethyl 2,3-dihydroxypropanoate: is an organic compound with the molecular formula C₅H₁₀O₄ . It is also known by other names such as ethyl glycerate and ethyl 2,3-dihydroxypropionate . This compound is a derivative of glyceric acid and is characterized by the presence of two hydroxyl groups and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3-dihydroxypropanoate can be synthesized through the esterification of glyceric acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where glyceric acid and ethanol are fed into a reactor with an acid catalyst. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dihydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl groups.
Major Products Formed:
Oxidation: Formation of ethyl 2-oxo-3-hydroxypropanoate.
Reduction: Formation of ethyl 2,3-dihydroxypropanol.
Substitution: Formation of ethyl 2,3-dihalopropanoate derivatives.
Scientific Research Applications
Ethyl 2,3-dihydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying metabolic pathways involving glyceric acid derivatives.
Medicine: Research explores its potential as a precursor for pharmaceuticals and biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of ethyl 2,3-dihydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or other biomolecules, influencing their activity. The ester group can undergo hydrolysis to release glyceric acid, which can participate in various metabolic pathways.
Comparison with Similar Compounds
Methyl 2,3-dihydroxypropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Glyceric acid: The parent compound with free hydroxyl groups instead of esterified ones.
Ethyl lactate: Another ester with a similar molecular weight but different functional groups.
Uniqueness: this compound is unique due to its combination of hydroxyl and ester functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2,3-dihydroxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-2-9-5(8)4(7)3-6/h4,6-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOZMXOHOKRHNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507317 | |
Record name | Ethyl 2,3-dihydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-51-0 | |
Record name | Ethyl glycerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3-dihydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.